molecular formula C24H26N2O4S B10971922 3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10971922
M. Wt: 438.5 g/mol
InChI Key: RJYOJYCBZCJYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique bicyclic structure combined with a thiophene ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like ethyl acetoacetate and sulfur

    Bicyclic Structure Formation: The bicyclo[2.2.1]hept-5-ene structure is often formed via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the bicyclic structure using carbodiimide-mediated coupling reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Medicine

    Therapeutic Agents: Potential development into drugs targeting specific pathways in diseases like cancer or autoimmune disorders.

Industry

    Materials Science: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic structure but lacks the thiophene ring.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Similar bicyclic core but different functional groups.

Uniqueness

The presence of the benzylcarbamoyl and thiophene groups in 3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid provides unique chemical properties, such as enhanced binding affinity and specificity for certain biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C24H26N2O4S/c1-3-17-13(2)31-23(20(17)21(27)25-12-14-7-5-4-6-8-14)26-22(28)18-15-9-10-16(11-15)19(18)24(29)30/h4-10,15-16,18-19H,3,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)

InChI Key

RJYOJYCBZCJYTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.